![molecular formula C24H21N3O4 B414998 N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B414998.png)
N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzooxazole ring, a nitro group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzooxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzooxazole ring. This can be achieved through the reaction of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Nitration: The nitro group is introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the benzooxazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to the benzooxazole moiety.
Medicine: Explored for its potential antitumor and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzooxazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the nitro group can participate in redox reactions.
相似化合物的比较
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share structural similarities but differ in the heterocyclic ring and functional groups.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: Similar in having a tert-butyl group but differs in the overall structure and applications.
Uniqueness
N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is unique due to its combination of a benzooxazole ring, nitro group, and benzamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse research and industrial applications.
属性
分子式 |
C24H21N3O4 |
|---|---|
分子量 |
415.4g/mol |
IUPAC 名称 |
N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C24H21N3O4/c1-24(2,3)17-9-12-21-20(14-17)26-23(31-21)15-7-10-18(11-8-15)25-22(28)16-5-4-6-19(13-16)27(29)30/h4-14H,1-3H3,(H,25,28) |
InChI 键 |
WMESISZMQCLKEP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B414916.png)
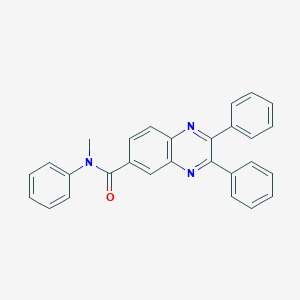
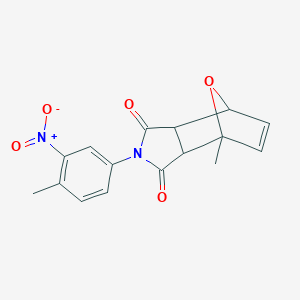
![8,9-Bis(4-methoxyphenyl)-4-(3-methylphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B414926.png)
![2-(4-methyl-3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B414927.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B414928.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B414929.png)
![[2-(2,4-Dinitro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B414931.png)
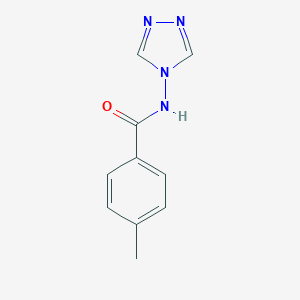
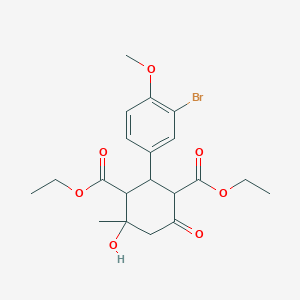
![4-(2-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B414935.png)
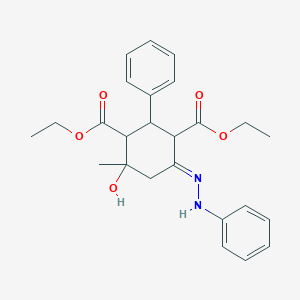
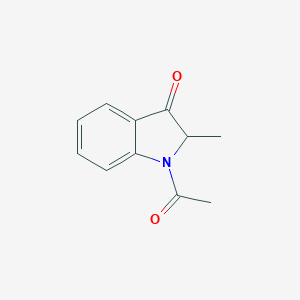
![7-allyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414938.png)
